molecular formula C9H9F3N2O B2400340 2-amino-N-(2,2,2-trifluoroethyl)benzamide CAS No. 869629-11-8

2-amino-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2400340
CAS RN: 869629-11-8
M. Wt: 218.179
InChI Key: JSMHDOKRNGWLSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” is not explicitly provided in the sources .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources .

Scientific Research Applications

1. Antiarrhythmic Activity

2-Amino-N-(2,2,2-trifluoroethyl)benzamide derivatives, particularly those with heterocyclic amide side chains and 2,2,2-trifluoroethoxy ring substituents, have been synthesized and evaluated for their oral antiarrhythmic activity in mice. Notably, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide demonstrated significant potency. The activity was influenced by the basicity of the amine nitrogen and the nature of the link between heterocycle and amide nitrogen. Flecainide acetate, a compound in this group, was extensively studied and progressed to clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

2. Radiopharmaceutical Synthesis

The compound has been used as an intermediate in radiolabeling for synthesizing a 1,4-benzodiazepine-2-one. Specifically, it was part of a process involving the synthesis of 5-Chloro-2′-[18F]fluoro-2-(N-(2,2,2-trifluoroethyl)amino)benzhydrol, which was then oxidized and further processed to produce a radiolabeled benzodiazepine derivative. This application is significant in the field of nuclear medicine for imaging and diagnostic purposes (Johnströma et al., 1994).

3. Synthesis of Benzoxazoles

The compound has been used in the synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives. This was achieved by reacting o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions. This methodology extended to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives, highlighting its utility in organic synthesis (Li et al., 2019).

4. Antioxidant Activity Analysis

In studying the antioxidant properties of amino-substituted benzamides, electrochemical oxidation mechanisms of derivatives, including this compound, have been investigated. This research is crucial for understanding the free radical scavenging activity of antioxidants, which is a significant aspect in pharmaceutical and health-related research (Jovanović et al., 2020).

5. Molecular Structure Studies

Research has been conducted on the synthesis and analysis of the molecular structure of N-(1-amino-2,2-dichloroethyl)benzamides, which are chemically related to this compound. These compounds are particularly interesting as intermediates for accessing new heterocyclic series, contributing to the field of chemical synthesis and structural analysis (Guirado et al., 2002).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As a biochemical used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.

Result of Action

As a biochemical used in proteomics research

Safety and Hazards

Some safety information is provided for a similar compound, “2-Amino-N-(2,2,2-trifluoroethyl)acetamide”. It is advised to avoid skin contact, ingestion, and inhalation. It may produce irritating, corrosive, and/or toxic gases when on fire .

Future Directions

The future directions or potential applications of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” are not mentioned in the sources .

properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHDOKRNGWLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with isatoic anhydride (5.0 g, 0.030 mol), 15 mL water, and triethylamine (4.69 mL, 0.033 mol). (2,2,2-trifluoroethyl)amine hydrochloride (4.98 g, 0.036 mol) was added slowly to the reaction mixture. After 16 h, the reaction mixture was concentrated to dryness. The crude product was purified silica gel column (EtOAc/Hexanes) to afford the title compound as a white solid (3.42 g, 51%): Mass (M+H)+=120, 219.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.69 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Yield
51%

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